[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid
Vue d'ensemble
Description
The compound of interest, [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is a part of a family of benzimidazole derivatives that have been synthesized for various applications, including biological activities and material properties.
Synthesis Analysis
The synthesis of related benzimidazole derivatives has been reported in the literature. For instance, 1-(carboxymethyl)-1,3-benzimidazol-3-ium-3-acetate was synthesized from benzimidazole and chloroacetic acid using a hydrothermal method in the presence of Al(OH)3, resulting in single crystals suitable for X-ray diffraction analysis . Similarly, other derivatives such as 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid were prepared in a multi-step process and used in Ugi reactions to yield novel compounds .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex and diverse. The crystal structure of one such derivative was determined to belong to the orthorhombic crystal system with specific space group and cell parameters . The molecular conformations of these compounds can vary in solution and in the solid state, as evidenced by NMR spectral and X-ray data .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions. The Ugi reaction, which is a multicomponent reaction, was used to generate unique substituted benzimidazole carboxamides . Additionally, the Michael addition is another reaction that has been utilized in the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be characterized by different analytical techniques. For example, the fluorescent properties and dissociation equilibrium constants (Ka) of these compounds can be studied using fluorescence spectra and potentiometric titration . The tautomerism observed in some benzimidazole amides, which can exist in different forms in solution versus the solid state, is another aspect of their chemical behavior .
Applications De Recherche Scientifique
Synthesis and Characterization
- A study described the preparation of 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid as a bifunctional formyl-acid, which underwent a one-pot reaction with primary amines and alkyl isocyanides under Ugi conditions to yield a series of novel compounds in moderate to excellent yields (Ghandi et al., 2010).
- Another research focused on the synthesis of benzimidazole acetic acid derivatives and their derivatives associated with 1,2,4 triazolone, investigating their biological activities. The synthesized compounds showed promising anti-tubercular and antimicrobial activities (Maste et al., 2011).
Structural and Property Studies
- The crystal structure, fluorescent property, and dissociation equilibrium constant of 1-(carboxymethyl)-1,3-benzimidazol-3-ium-3-acetate were determined, providing valuable insights into its structural and chemical properties (Ling, 2010).
- The synthesis, crystal structures, and properties of Zn(II) and Cd(II) complexes constructed from benzimidazolyl carboxylic acid were explored, revealing interesting aspects of their three-dimensional solid-state structures supported by H-bonds and π-π stack interactions (Wang et al., 2008).
Novel Synthetic Routes and Applications
- A novel and efficient synthesis of 5-oxo-6-carboxy-naphthyridines was reported, which involved acylating the magnesium anion of 2-(benzothiazol-2-yl) or 2-(benzimidazol-2-yl) acetates, demonstrating the utility of this compound in generating naphthyridine products (Chua et al., 2008).
- The preparation of cyanoacetyl-1-N-methylbenzimidazole and the observation of novel rearrangement reactions in the study of 3-heteroaroyl-3-oxoalkanenitriles, offering new routes to 2-dialkylaminopyridines, highlighted the versatile reactivity and potential applications of benzimidazole derivatives (Al-Matar et al., 2012).
Propriétés
IUPAC Name |
2-[3-(carboxymethyl)-2-oxobenzimidazol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPLUIWGNLLNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281368 | |
Record name | [3-(carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1848-99-3 | |
Record name | NSC21426 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [3-(carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(carboxymethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.